4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid
Description
Properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-8(2)13-10(12-7)11-5-3-4-9(14)15/h6H,3-5H2,1-2H3,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTPAQUYSVYQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364616 | |
| Record name | 4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139399-51-2 | |
| Record name | 4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Halogenated Butanoic Acid Derivatives
A primary route involves the reaction of 4,6-dimethylpyrimidin-2-amine with 4-bromobutanoic acid under basic conditions. The amine acts as a nucleophile, displacing the bromide ion to form the desired product. Key parameters include:
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Base Selection : Potassium carbonate (KCO) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
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Temperature : Reactions typically proceed at 80–100°C for 12–24 hours .
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Stoichiometry : A 1:1 molar ratio of amine to bromobutanoic acid minimizes side products like dialkylation .
Example Procedure :
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Dissolve 4,6-dimethylpyrimidin-2-amine (1.0 equiv) and 4-bromobutanoic acid (1.1 equiv) in DMF.
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Add KCO (2.0 equiv) and heat at 90°C for 18 hours.
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Quench with water, acidify with HCl, and extract with ethyl acetate.
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Purify via recrystallization (ethanol/water) to yield the product (65–75% yield) .
One-Pot Synthesis Inspired by Pyrimethanil Production
Adapting methods from fungicide synthesis, a one-pot approach avoids intermediate isolation, enhancing efficiency . While originally designed for pyrimethanil, this strategy can be modified for the target compound:
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Guanidinium Salt Formation : React butanoic acid-derived amine with cyanamide in aqueous acid.
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Cyclization : Introduce acetylacetone under basic conditions to form the pyrimidine ring .
Critical Adjustments :
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Replace aniline with a butanoic acid-containing amine to direct side-chain incorporation.
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Optimize molar ratios (amine : cyanamide : acetylacetone = 1.0 : 1.2 : 1.5) to favor product formation .
Reductive Amination for Side-Chain Introduction
For substrates with ketone groups, reductive amination offers an alternative:
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React 4,6-dimethylpyrimidin-2-amine with 4-oxobutanoic acid in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBHCN).
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Maintain pH 5–6 using acetic acid buffer to stabilize the imine intermediate.
Advantages :
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Avoids halogenated reagents, reducing toxicity.
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Yields up to 70% with minimal byproducts.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Continuous Flow Reactors : Enhance heat transfer and mixing, reducing reaction time by 40% compared to batch processes.
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Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution in biphasic systems.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | ≥95 | High | Bromide waste management |
| One-Pot Synthesis | 60–70 | ≥90 | Moderate | Byproduct formation |
| Reductive Amination | 70–75 | ≥98 | Low | Sensitivity to pH fluctuations |
Mechanistic Insights and Side Reactions
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Competing Dialkylation : Excess bromobutanoic acid leads to bis-alkylated products. Mitigated by controlled stoichiometry .
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Ester Hydrolysis : If using ethyl bromobutanoate, saponification (NaOH/EtOH) converts the ester to carboxylic acid post-reaction.
Recent Advances in Catalysis
Emerging methods employ palladium-catalyzed couplings (e.g., Buchwald-Hartwig) to attach the butanoic acid moiety. While promising, these require expensive ligands and inert conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid serves as a fundamental building block in synthetic organic chemistry. It is utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : Can yield carboxylic acids using agents like potassium permanganate.
- Reduction : May produce amines or alcohols via reagents such as lithium aluminum hydride.
- Substitution Reactions : The amino group allows for nucleophilic substitution with alkyl halides in the presence of bases like sodium hydroxide.
These reactions enable the development of novel compounds with potential applications in pharmaceuticals and materials science .
Biological Research
Role in Biochemical Pathways
The compound is investigated for its interaction with enzymes and its potential role in various biochemical pathways. Its structure allows it to function as an inhibitor or activator of specific molecular targets, which can lead to significant biological effects. Research has indicated its potential use in:
- Enzyme Inhibition Studies : Understanding how it affects enzyme activity can provide insights into metabolic pathways.
- Drug Development : Its unique structure is explored for therapeutic applications, particularly in creating new drugs targeting specific diseases .
Medicinal Chemistry
Therapeutic Potential
In medicinal chemistry, this compound has been studied for its possible therapeutic effects, including:
- Anticonvulsant Activity : Similar compounds have shown promise in treating seizures, suggesting that this compound may also possess anticonvulsant properties.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound could inhibit cancer cell growth, making it a candidate for further research in oncology .
Industrial Applications
Specialty Chemicals Production
The compound is also relevant in industrial applications where it is used to produce specialty chemicals and materials. Its unique properties make it suitable for various formulations in the chemical industry, including:
- Cosmetic Products : Some derivatives are being explored for their potential use in cosmetic formulations due to their chemical stability and biological activity.
- Agricultural Chemicals : Investigations into its efficacy as a pesticide or herbicide are ongoing .
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Anticonvulsant Activity Study
- Objective : To evaluate the anticonvulsant properties of compounds related to this compound.
- Methodology : Animal models were used to assess seizure protection.
- Findings : Certain analogues showed significant anticonvulsant effects comparable to established medications.
-
Antitumor Activity Evaluation
- Objective : Assess the efficacy of derivatives against various cancer cell lines.
- Methodology : In vitro assays were conducted on multiple cancer cell lines.
- Results : Some derivatives demonstrated IC50 values lower than standard chemotherapeutics, indicating potential as anticancer agents.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations in Benzimidazole-Based Butanoic Acids
Several Bendamustine-related compounds () share the butanoic acid backbone but differ in substituents on the benzimidazole ring. For example:
- USP Bendamustine Hydrochloride RS: Contains a bis(2-hydroxyethyl)amino group on the benzimidazole, enhancing hydrophilicity .
- USP Bendamustine Related Compound C RS: Features a 2-chloroethylamino group, introducing electrophilic reactivity for alkylation (common in anticancer agents) .
Key Structural Differences :
| Compound Name | Substituent on Benzimidazole | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid | 4,6-Dimethylpyrimidin-2-yl amino | C₁₀H₁₄N₄O₂* | 234.25* |
| USP Bendamustine Hydrochloride RS | Bis(2-hydroxyethyl)amino | C₁₆H₂₃N₃O₄ | 321.38 |
| USP Bendamustine Related Compound C RS | (2-Chloroethyl)amino | C₁₄H₁₈ClN₃O₂ | 295.77 |
| USP Bendamustine Related Compound G RS | Imidazo-benzothiazine with chloroethyl | C₁₆H₂₀ClN₃O₂S | 353.86 |
*Calculated based on molecular formula C₁₀H₁₄N₄O₂.
Functional Implications :
Pyrimidine vs. Benzoic Acid Derivatives
- 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid (): Replaces the butanoic acid with a benzoic acid group, increasing aromaticity and acidity (pKa ~4.2 for benzoic acid vs. ~4.8 for butanoic acid). This may affect membrane permeability and protein-binding interactions .
Comparison Table :
| Property | This compound | 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic Acid |
|---|---|---|
| Backbone | Butanoic acid | Benzoic acid |
| Molecular Weight | 234.25 | 243.26 |
| Predicted Solubility (Water) | Moderate (carboxylic acid + polar pyrimidine) | Lower (increased hydrophobicity from benzene) |
| Bioavailability | Higher (shorter chain may enhance absorption) | Lower (aromaticity may reduce permeability) |
Amide vs. Acid Derivatives
- 4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(1H-indol-5-yl)butanamide (): Replaces the carboxylic acid with an amide linked to an indole group. This modification eliminates the acidic proton, altering solubility and enabling hydrogen-bonding interactions via the indole NH group .
Functional Comparison :
- Acid vs. Amide : The amide derivative may exhibit improved metabolic stability (resistance to esterase cleavage) but reduced solubility in physiological conditions.
Research Findings and Pharmacological Notes
- Bendamustine Analogs: The presence of chloroethyl or hydroxyethyl groups in Bendamustine-related compounds correlates with alkylating activity and cytotoxicity, suggesting that substituent choice in butanoic acid derivatives critically impacts biological function .
- Pyrimidine vs. Benzimidazole: Pyrimidine rings are often employed in kinase inhibitors (e.g., antimetabolites), while benzimidazoles are common in proton pump inhibitors and DNA-targeting agents. This highlights divergent therapeutic potentials .
- Structural Analysis Tools : Crystallographic software like SHELX and WinGX () are critical for resolving the 3D structures of such compounds, enabling rational design based on conformational preferences.
Biological Activity
4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid is a compound characterized by its unique pyrimidine structure and amino acid functionality. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A pyrimidine ring substituted with dimethyl groups at positions 4 and 6.
- An amino group at position 2.
- A butanoic acid side chain.
This structural configuration is significant as it influences the compound's reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of various biological pathways, potentially impacting cellular signaling and metabolic processes.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Enzyme Inhibition :
- Therapeutic Potential :
- Antioxidant Activity :
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on PKB Inhibition : A study found that compounds structurally related to this compound showed selectivity for PKB over PKA (Protein Kinase A), indicating a potential therapeutic window for targeting specific signaling pathways in cancer treatment .
- Neuroprotective Effects : Research indicated that modifications in the structure could lead to increased neuronal viability under ischemic conditions, highlighting the potential neuroprotective effects of this class of compounds .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
